3-(4-fluorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
3-(4-Fluorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 4-fluorophenyl group at position 3 and a 2-oxo-2-phenylethylsulfanyl moiety at position 2. The thienopyrimidinone scaffold is a privileged structure in medicinal chemistry due to its versatility in binding enzyme active sites, particularly in kinase and protease inhibition . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the sulfanyl-linked phenylethyl ketone moiety may influence intermolecular interactions, such as hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S2/c21-14-6-8-15(9-7-14)23-19(25)18-16(10-11-26-18)22-20(23)27-12-17(24)13-4-2-1-3-5-13/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIWCPLKKFQMBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a novel thienopyrimidine derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and therapeutic potential.
The molecular formula of the compound is with a molecular weight of approximately 436.52 g/mol. The compound features a thieno[3,2-d]pyrimidine core structure which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H17FN2O2S |
| Molecular Weight | 436.52 g/mol |
| Boiling Point | 600.2 ± 65.0 °C |
| Density | 1.32 ± 0.1 g/cm³ |
| pKa | -2.75 ± 0.20 |
Antimicrobial Activity
Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study evaluating similar compounds found that they were effective against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans . The mechanism of action often involves disruption of cellular functions or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties in vitro and in vivo. Preliminary studies indicated that it could inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, certain derivatives demonstrated IC50 values against COX-1 and COX-2 enzymes ranging from 19 to 42 μM . This suggests potential applications in treating inflammatory diseases.
Anticancer Potential
Thienopyrimidine derivatives have also been explored for their anticancer activities. The compound's structural features may allow it to interfere with DNA synthesis or repair mechanisms in cancer cells. In vitro assays have reported that related compounds can induce apoptosis in various cancer cell lines .
The biological activity of thienopyrimidine derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of key enzymes involved in inflammation and cell proliferation.
- Cell Cycle Disruption : Inducing cell cycle arrest leading to apoptosis in cancer cells.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or function.
Case Studies
Several studies have focused on the synthesis and evaluation of thienopyrimidine derivatives:
- Synthesis and Evaluation : A study synthesized a series of thienopyrimidine derivatives and evaluated their antimicrobial activity against Candida species, finding several compounds with superior efficacy compared to traditional antifungals .
- Anti-inflammatory Studies : Another research effort assessed the anti-inflammatory effects of thienopyrimidines using carrageenan-induced paw edema models in rats, demonstrating significant reductions in inflammation comparable to established anti-inflammatory drugs like diclofenac .
Comparison with Similar Compounds
Table 1: Structural Variations in Thieno/Pyrimidinone Derivatives
Key Observations :
- Core Flexibility: The thieno[3,2-d]pyrimidin-4-one core is conserved across analogs, but positional isomerism (e.g., thieno[2,3-d] vs. [3,2-d]) alters ring planarity and electronic properties .
- Substituent Effects : Allyl and methoxyethyl groups (e.g., ) improve pharmacokinetic profiles compared to the target compound’s phenylethyl ketone.
Key Findings :
Insights :
- The target compound’s synthesis likely parallels methods for sulfanyl-linked thienopyrimidinones, such as Mitsunobu or nucleophilic displacement reactions .
- High LogP (~3.8) suggests moderate lipophilicity, aligning with analogs like , but solubility may limit bioavailability without formulation aids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
